molecular formula C13H18N2O3S2 B7078393 N-(3-tert-butyl-1,2-oxazol-5-yl)-2,5-dimethylthiophene-3-sulfonamide

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,5-dimethylthiophene-3-sulfonamide

Cat. No.: B7078393
M. Wt: 314.4 g/mol
InChI Key: OEFIRDWEXYHTSY-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,5-dimethylthiophene-3-sulfonamide: is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene ring, and a sulfonamide group

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,5-dimethylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S2/c1-8-6-10(9(2)19-8)20(16,17)15-12-7-11(14-18-12)13(3,4)5/h6-7,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFIRDWEXYHTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC(=NO2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)-2,5-dimethylthiophene-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an aldehyde under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated oxazole derivative.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,5-dimethylthiophene-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,5-dimethylthiophene-3-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)-2,5-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The oxazole and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-dimethylbenzamide
  • N-(3-tert-butyl-1,2-oxazol-5-yl)but-2-enamide
  • N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl}acetamide

Uniqueness

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,5-dimethylthiophene-3-sulfonamide is unique due to the presence of both the thiophene and sulfonamide groups, which are not commonly found together in similar compounds. This unique combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

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